1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid
Overview
Description
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid (CBPC) is a chemical compound with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol . It has gained attention for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for CBPC is 1S/C11H11ClO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a chlorophenoxy group attached.Scientific Research Applications
Synthesis and Chemical Properties
Regiospecific Additions and Synthesis of Diacids : The addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes leads to the introduction of a nitrogen nucleophile at position 3 of the derived cyclobutane. This process is significant in synthesizing precursors of α-amino cyclobutane carboxylic acids, which can be further transformed into diacids like 2,7-methanoglutamic acids (Gaoni, 1988).
Formation of Tumor-Avid Amino Acids for PET : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) represents a new tumor-avid amino acid synthesized for positron emission tomography (PET), highlighting its application in medical imaging and cancer research (Shoup & Goodman, 1999).
Structural and Conformational Studies
X-Ray Diffraction Analysis : The structure and conformation of related compounds like cis-2-phenylcyclobutanecarboxylic acid have been determined using X-ray diffraction methods, providing insights into the molecular structure and packing modes in crystalline phases (Reisner et al., 1983).
Analysis of Cyclobutane Derivatives : Studies on the photochemistry of fluorine- and chlorine-substituted trans-stilbene-4-carboxylic acids and their derivatives have been conducted to understand their reactivity and dimerization processes in the crystalline phase (Brune et al., 1994).
Applications in Material Science
- Polymeric Materials Synthesis : Cyclobutane-1,3-diacid (CBDA), a compound related to the 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid family, has been introduced as a building block for material synthesis. Its stability and reactivity make it suitable for forming new polymeric materials (Wang et al., 2017).
Properties
IUPAC Name |
1-(3-chlorophenoxy)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUISZQGPQSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)OC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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